4-(Methylamino)pyridine
Overview
Description
4-(Methylamino)pyridine, also known as N-Methyl-4-pyridinamine, is a compound with the molecular formula C6H8N2 . It is used as an efficient nucleophilic catalyst during the preparation of ultra-high surface area emulsion templated porous polymers .
Molecular Structure Analysis
The molecular structure of 4-(Methylamino)pyridine consists of a pyridine ring with a methylamino group attached to the 4-position . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
4-(Methylamino)pyridine has been employed as an efficient nucleophilic catalyst in various reactions . It has been used to functionalize hypercrosslinked emulsion-templated porous polymers to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol . It has also been used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate .Physical And Chemical Properties Analysis
4-(Methylamino)pyridine is a solid at room temperature with a boiling point of 213.3±13.0 °C at 760 mmHg and a melting point of 124-125 °C . It has a density of 1.1±0.1 g/cm3 and a vapor pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications
Pharmaceutical Research :
- Utilized as a building block for pharmaceutical research due to its functionalization and high chemical purity (Bish et al., 2010).
- Involved in the synthesis of analgesic compounds, where its modification enhances biological activity (Ukrainets et al., 2015).
Molecular and Biochemical Studies :
- In studying drug/DNA complexes, 4-(Methylamino)pyridine derivatives are used in nuclear Overhauser enhancement spectroscopy for structural analysis (Leupin et al., 1990).
- As a metabolite of nicotinic acid in humans and monkeys, reflecting its biochemical significance (Chang & Johnson, 1961).
Materials Science :
- Used in synthesizing liquid crystals with potential applications in display technology (Ong et al., 2018).
- Investigated for its corrosion inhibitive properties on mild steel in acidic medium, showcasing its application in corrosion science (Murmu et al., 2019).
Chemical Synthesis and Analysis :
- Applied in the synthesis and analysis of complex molecules, including studying their nuclear magnetic resonance (NMR) properties (Laihia et al., 2006).
- Utilized in enhancing synaptic and neuromuscular transmission, demonstrating its neurological applications (Wu et al., 2009).
Organic Chemistry :
- In organic chemistry, its derivatives are studied for their antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
- Investigated in the reaction of pyridine derivatives under ambient conditions, demonstrating its reactivity and potential applications in synthetic chemistry (Rudine et al., 2010).
Catalysis and Synthesis :
- Involved in catalytic methylation of pyridines using methods related to hydrogen borrowing, indicating its role in catalytic processes (Grozavu et al., 2020).
Safety And Hazards
4-(Methylamino)pyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-methylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-6-2-4-8-5-3-6/h2-5H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCYTCMNCWMCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149913 | |
Record name | 4-Methylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)pyridine | |
CAS RN |
1121-58-0 | |
Record name | 4-(Methylamino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylamino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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